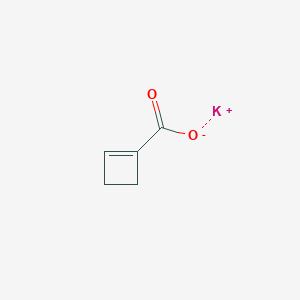
Potassiumcyclobut-1-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassiumcyclobut-1-ene-1-carboxylate is a chemical compound with the molecular formula C₅H₅KO₂. It is a potassium salt of cyclobutene carboxylic acid, characterized by a cyclobutene ring structure with a carboxylate group attached. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassiumcyclobut-1-ene-1-carboxylate typically involves the reaction of cyclobutene carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid reacts with the base to form the potassium salt. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or a mixture of water and an organic solvent.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient mixing capabilities.
Purification: Filtration and crystallization techniques to obtain high-purity product.
Quality Control: Analytical methods such as NMR, HPLC, and LC-MS to ensure product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Potassiumcyclobut-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutene carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents.
Major Products
Oxidation: Cyclobutene carboxylate derivatives with additional oxygen-containing functional groups.
Reduction: Cyclobutanol or other reduced forms of the carboxylate.
Substitution: Esters, amides, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Potassiumcyclobut-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of potassiumcyclobut-1-ene-1-carboxylate involves its interaction with molecular targets through its carboxylate group. The compound can form ionic bonds with positively charged sites on proteins or enzymes, potentially altering their activity. The cyclobutene ring structure also contributes to its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutene carboxylic acid: The parent acid of potassiumcyclobut-1-ene-1-carboxylate.
Cyclobutane carboxylate: A similar compound with a saturated ring structure.
Potassium cyclopropane carboxylate: A related compound with a three-membered ring.
Uniqueness
This compound is unique due to its cyclobutene ring structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the carboxylate group also enhances its solubility and interaction with other molecules, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C5H5KO2 |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
potassium;cyclobutene-1-carboxylate |
InChI |
InChI=1S/C5H6O2.K/c6-5(7)4-2-1-3-4;/h2H,1,3H2,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
HSPDTHDMLGLWRS-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(=C1)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B13005578.png)

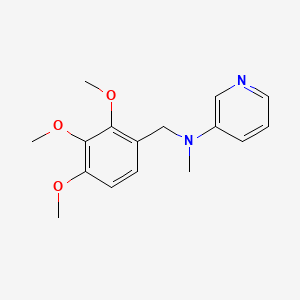
![trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B13005594.png)
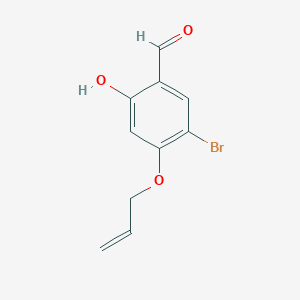
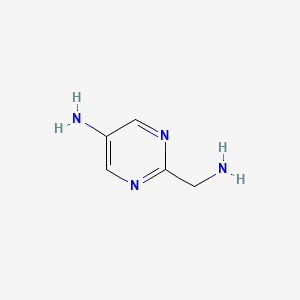
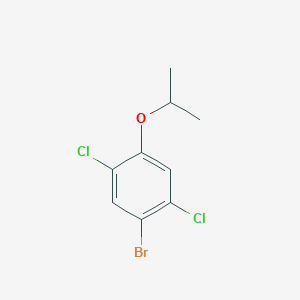
![D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone](/img/structure/B13005612.png)
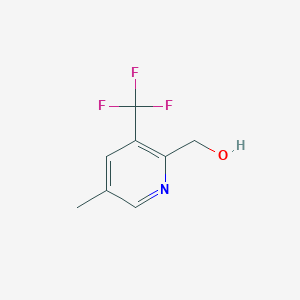
![(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine](/img/structure/B13005620.png)
![4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13005629.png)
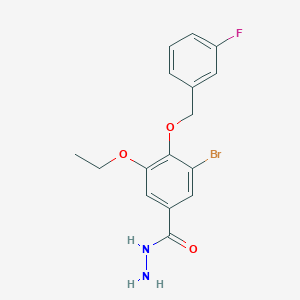

![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13005642.png)
